N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c31-25(30(23-11-4-5-14-26-23)18-19-7-2-1-3-8-19)20-12-15-29(16-13-20)24-17-21-9-6-10-22(21)27-28-24/h1-5,7-8,11,14,17,20H,6,9-10,12-13,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVSXWHYOPXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the cyclopenta[c]pyridazine core with the piperidine ring and the benzyl and pyridinyl groups using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Preliminary studies indicate that N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives have shown comparable efficacy to established anti-inflammatory drugs .
- Anticancer Potential : Research suggests that this compound may target pathways involved in tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .
- Neuropharmacological Applications : The unique structure may offer advantages in central nervous system penetration, potentially leading to new treatments for neurological disorders .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Enzyme Inhibition :
- Antitumor Activity :
- Pharmacokinetic Properties :
Mechanism of Action
The mechanism of action of N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and its derivatives share a similar core structure and exhibit comparable biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide analogs are structurally related and used in similar applications.
Uniqueness
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic development.
Biological Activity
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.5 g/mol. The structure includes a cyclopentapyridazine core and piperidine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 2097902-38-8 |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain pathways involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses and cancer progression.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated the compound's efficacy against breast and lung cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Significant growth inhibition |
| A549 (Lung) | 3.8 | Induced apoptosis |
These results indicate a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Study Findings:
In a recent study, the compound was tested against Mycobacterium tuberculosis, revealing an IC50 value of 2.0 µM, suggesting strong potential as an anti-tubercular agent .
Toxicity and Safety Profile
Toxicity assessments have been conducted using human embryonic kidney (HEK293) cells to evaluate cytotoxicity:
| Compound | Cytotoxicity (IC50 µM) |
|---|---|
| N-benzyl... | >50 |
The results indicate that the compound exhibits low toxicity in vitro, supporting its safety for further pharmacological development.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[c]pyridazin core via cyclocondensation of hydrazine with a dicarbonyl precursor (e.g., cyclopentanone derivatives) .
- Step 2 : Piperidine ring functionalization using carboxamide coupling agents (e.g., EDCI/HOBt) to introduce the N-benzyl and N-pyridin-2-yl groups .
- Step 3 : Final purification via column chromatography or recrystallization.
Key intermediates include methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate and pyridazine derivatives .
Advanced: How can reaction conditions be optimized for intermediates like cyclopenta[c]pyridazin-3-yl derivatives?
Optimization strategies:
- Temperature control : Pyridazine ring formation is sensitive to heat; maintaining 60–80°C prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in piperidine functionalization .
- Catalyst use : Palladium catalysts improve coupling yields in aryl-alkyl bond formation .
Design of Experiments (DoE) methodologies, as applied in flow chemistry, can systematically test parameter combinations .
Basic: What spectroscopic techniques confirm the compound’s structure?
Critical methods:
- NMR : H and C NMR validate regiochemistry (e.g., benzyl group substitution at N1) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] ion).
- FT-IR : Carboxamide C=O stretch (~1650 cm) and pyridazine ring vibrations (~1550 cm) .
Advanced: How do computational methods predict molecular interactions with biological targets?
- Docking simulations : Tools like AutoDock Vina model binding to kinase domains (e.g., EGFR) using the compound’s pyridazine core as a hinge binder .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., benzyl vs. pyridyl groups) with inhibitory activity .
Basic: What in vitro assays screen for biological activity?
- Kinase inhibition : Use ADP-Glo™ assays to measure ATP-competitive binding .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to resolve contradictions in binding affinity data across assays?
- Orthogonal validation : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish true binding from assay artifacts .
- Purity checks : HPLC-MS ensures the compound is >95% pure, excluding degradation products .
- Buffer optimization : Test varying ionic strengths (e.g., 150 mM NaCl vs. 50 mM) to rule out nonspecific interactions .
Advanced: What statistical methods validate synthetic reproducibility?
- ANOVA : Analyze batch-to-batch yield variability (e.g., 3 independent syntheses) .
- Control charts : Monitor critical quality attributes (e.g., enantiomeric excess via chiral HPLC) .
- Power analysis : Determine sample sizes needed to detect ±10% yield differences .
Advanced: How to stabilize reactive intermediates during synthesis?
- Low-temperature quenching : For hydrazine-derived intermediates, use ice-cold ethanol to arrest decomposition .
- Inert atmosphere : Argon prevents oxidation of thiol or amine intermediates .
- Protecting groups : Boc or Fmoc groups shield piperidine amines during coupling steps .
Advanced: How to address regioselectivity in cyclopenta[c]pyridazin ring formation?
- Directed metalation : Use LDA (lithium diisopropylamide) to control substituent positions .
- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating .
- Computational modeling : DFT calculations predict favorable transition states for cyclization pathways .
Advanced: What in silico models predict ADME properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
